Superior BTK Inhibition: Imidazo[4,5-c]pyridine vs. [4,5-b]pyridine
In a direct head-to-head comparison, an imidazo[4,5-c]pyridine-based inhibitor exhibited significantly higher activity against Bruton's tyrosine kinase (BTK) than its imidazo[4,5-b]pyridine isomer. This was in contrast to expectations based on previous studies, highlighting the unique pharmacological potential of the [4,5-c] scaffold [1]. The BTK inhibition for the imidazo[4,5-c]pyridine series was quantified in the mid-nanomolar range, while the [4,5-b] isomer showed reduced potency (exact fold-difference not disclosed in the abstract) [1]. This differential activity underscores the importance of scaffold selection for achieving desired potency in BTK-targeted therapies.
| Evidence Dimension | BTK Inhibition Potency |
|---|---|
| Target Compound Data | Mid-nanomolar range IC50 (imidazo[4,5-c]pyridine scaffold) |
| Comparator Or Baseline | Imidazo[4,5-b]pyridine isomer (reduced activity, exact IC50 not specified in abstract) |
| Quantified Difference | Significantly higher activity (qualitative comparison) |
| Conditions | Biochemical BTK inhibition assay |
Why This Matters
This data provides a clear, scaffold-level justification for prioritizing the imidazo[4,5-c]pyridine core over its [4,5-b] isomer when designing BTK inhibitors, directly impacting target engagement and potential therapeutic efficacy.
- [1] Krajčovičová, S., Jorda, R., Vanda, D., Soural, M., & Kryštof, V. (2021). 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase. European Journal of Medicinal Chemistry, 211, 113094. View Source
